(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride
CAS No.: 2450267-19-1
Cat. No.: VC5187095
Molecular Formula: C4H7ClF3NO3
Molecular Weight: 209.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2450267-19-1 |
|---|---|
| Molecular Formula | C4H7ClF3NO3 |
| Molecular Weight | 209.55 |
| IUPAC Name | (2S)-2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m0./s1 |
| Standard InChI Key | HCLQKIXYVYYPFX-DKWTVANSSA-N |
| SMILES | C(C(C(=O)O)N)OC(F)(F)F.Cl |
Introduction
(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride, also known as O-(trifluoromethyl)-L-serine hydrochloride, is a synthetic amino acid derivative with significant potential in pharmaceutical research and development. This compound features a trifluoromethoxy group, which influences its chemical properties and biological activities. It is primarily used in studies related to neurotransmitter systems and has shown promise in modulating excitatory neurotransmission, which could be beneficial for treating neurological disorders.
Functional Groups
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Amino Group (-NH₂): Involved in various biochemical reactions.
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Carboxylic Acid Group (-COOH): Contributes to its reactivity and potential interactions with biological systems.
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Trifluoromethoxy Group (-OCF₃): Enhances solubility and biological activity compared to other analogs.
Synthesis Methods
Several synthetic routes have been developed for producing (2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride. These methods can vary based on desired yields and purity levels, often involving complex organic synthesis techniques.
Neuropharmacology
This compound has shown potential in neuropharmacological studies, particularly in modulating excitatory neurotransmission. Its structural similarity to neurotransmitter analogs suggests interactions with neurotransmitter receptors, such as glutamate receptors, which are crucial for synaptic plasticity and memory formation.
Therapeutic Potential
Preliminary findings indicate that (2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride may have therapeutic applications in treating neurological disorders. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic benefits.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride | C₄H₇ClF₃NO₃ | Trifluoromethoxy group enhances solubility and biological activity |
| (2S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid | Contains trifluoromethoxy group on an aromatic ring | Different receptor interactions due to aromatic substitution |
| (2S)-2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride | Contains fluorosulfonyl group | Acts as a bioisostere of carboxylic acid, affecting enzyme inhibition |
Stability and Reactivity
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